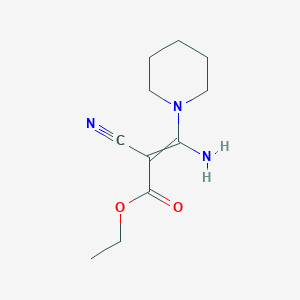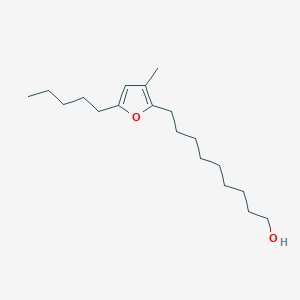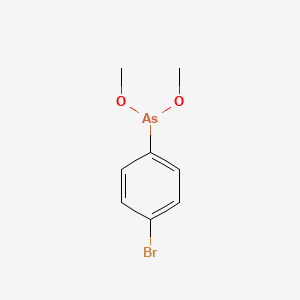![molecular formula C17H10ClNO2 B14440920 6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one CAS No. 73397-08-7](/img/structure/B14440920.png)
6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound with the molecular formula C16H8ClNO2. It belongs to the family of phenoxazines, which are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one typically involves the condensation of vitamin K3 with 4-aminophenols under reflux in methanol . Another method involves the reaction of 11-amino-9-mercapto-6-chloro-8,10-diaza-5H-benzo[a]phenoxazin-5-one with 2-aminophenol in an ethanol-water mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield amines.
Aplicaciones Científicas De Investigación
6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a photoredox catalyst and in dye-sensitized solar cells.
Biology: Acts as a fluorescent probe for studying biological processes.
Medicine: Exhibits anticancer and antibiotic properties, making it useful in chemotherapy.
Industry: Used in the development of organic light-emitting diodes and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets and pathways. For instance, in its role as an anticancer agent, it intercalates into DNA, disrupting the replication process and leading to cell death . It also acts as a photoredox catalyst by absorbing light and transferring electrons to initiate chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 6-methyl-9-nitro-5H-benzo[a]phenoxazin-5-one
- 6-methyl-10-nitro-5H-benzo[a]phenoxazin-5-one
- 6-methyl-5H-benzo[a]phenothiazin-5-one
Uniqueness
6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its chlorine and methyl groups influence its reactivity and interactions with other molecules, making it particularly useful in specific applications such as photoredox catalysis and chemotherapy .
Propiedades
Número CAS |
73397-08-7 |
|---|---|
Fórmula molecular |
C17H10ClNO2 |
Peso molecular |
295.7 g/mol |
Nombre IUPAC |
6-chloro-10-methylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C17H10ClNO2/c1-9-6-7-13-12(8-9)19-15-10-4-2-3-5-11(10)16(20)14(18)17(15)21-13/h2-8H,1H3 |
Clave InChI |
YKOKEFWYRBTTCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C(C(=O)C4=CC=CC=C4C3=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


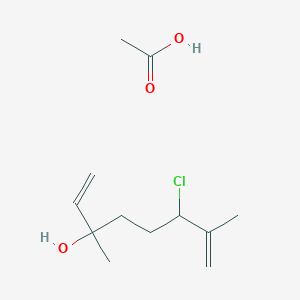
![1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene](/img/structure/B14440850.png)
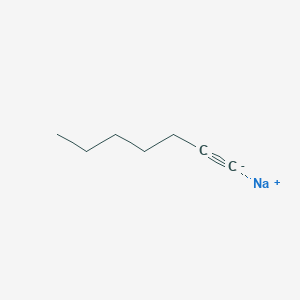
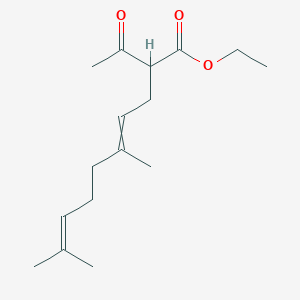
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)


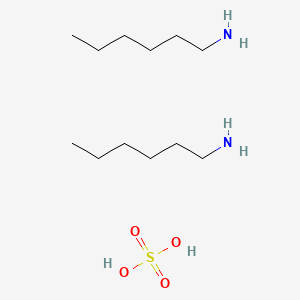
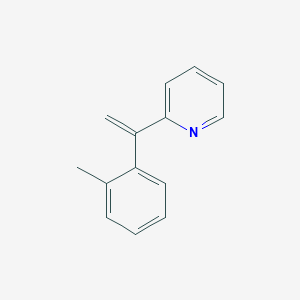
![2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14440878.png)
